4-hydroxy-1H-indole-2-carbonitrile chemical properties and structure
4-hydroxy-1H-indole-2-carbonitrile chemical properties and structure
Executive Summary
4-Hydroxy-1H-indole-2-carbonitrile (CAS 106469-57-2) is a specialized bifunctional indole scaffold characterized by a phenolic hydroxyl group at the C4 position and an electron-withdrawing nitrile group at the C2 position. Unlike simple indoles, this molecule exhibits a unique "push-pull" electronic distribution—the electron-donating hydroxyl group activates the benzene ring, while the nitrile group deactivates the pyrrole ring and increases the acidity of the N-H proton.
This compound is a critical intermediate in the synthesis of Cyanopindolol , a high-affinity antagonist for
Structural & Physicochemical Datasheet
The following data aggregates computed and experimental values for the core scaffold.
| Property | Value | Notes |
| IUPAC Name | 4-Hydroxy-1H-indole-2-carbonitrile | |
| CAS Number | 106469-57-2 | Distinct from 4-hydroxyindole (2380-94-1) |
| Molecular Formula | ||
| Molecular Weight | 158.16 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents |
| pKa (Phenol) | ~9.5 (Predicted) | Slightly more acidic than phenol due to nitrile |
| pKa (Indole NH) | ~14.0 (Predicted) | Acidity enhanced by C2-nitrile |
| H-Bond Donors | 2 (OH, NH) | |
| H-Bond Acceptors | 2 (CN, O) | |
| LogP | 1.8 - 2.1 | Lipophilic, suitable for CNS penetration |
Synthetic Pathways[5][6][8][9]
Accessing the 4-hydroxy-2-cyanoindole core is synthetically challenging due to the incompatibility of electron-rich phenols with many standard indole syntheses (e.g., Fischer indole synthesis often fails with electron-withdrawing groups at C2).
Two primary routes have been established to ensure regiospecificity and yield.
Route A: Vinylnitrene Cyclization (The Adams Method)
This method, developed for the synthesis of Cyanopindolol intermediates, utilizes a thermal decomposition of a vinyl azide. It is preferred for its scalability and regiocontrol.
Mechanism:
-
Condensation: A benzaldehyde derivative condenses with an azido-acetate.
-
Thermolysis: Heating generates a vinylnitrene intermediate.
-
C-H Insertion: The nitrene inserts into the ortho-C-H bond to close the pyrrole ring.
Route B: Tetrahydroindolone Dehydrogenation
A more modern approach involves constructing the ring first and aromatizing later.
-
Cyanation: 1,5,6,7-tetrahydro-4H-indol-4-one is cyanated at the 2-position.
-
Aromatization: Dehydrogenation (often using CuBr
or DDQ) yields the 4-hydroxyindole system.
Visualization: Synthetic Workflow
The following diagram illustrates the Vinylnitrene Cyclization pathway, highlighting the critical nitrene insertion step.
Caption: Figure 1. The Adams synthetic route via vinylnitrene insertion, demonstrating the construction of the indole core followed by functional group manipulation to install the nitrile.
Reactivity & Functionalization Profile
For medicinal chemists, the utility of 4-hydroxy-1H-indole-2-carbonitrile lies in its three orthogonal reactive sites.
The C4-Phenolic Hydroxyl (Nucleophile)
-
Reactivity: High.
-
Application: Primary site for ether linkage formation. In Cyanopindolol synthesis, this oxygen reacts with epichlorohydrin.
-
Precaution: Must be protected (e.g., as a benzyl ether) if performing lithiation or strong base reactions on the indole ring.
The C2-Nitrile (Electrophile/Precursor)
-
Reactivity: Moderate.
-
Application:
-
Hydrolysis: Converts to Carboxamide (
) or Carboxylic Acid ( ). -
Reduction: Converts to Aminomethyl (
). -
Heterocyclization: Reacts with azides to form tetrazoles (bioisostere of carboxylic acid).
-
The Indole Nitrogen (N1)
-
Reactivity: pH-dependent.
-
Acidity: The C2-nitrile group withdraws electron density, making the N-H proton more acidic (
) compared to unsubstituted indole ( ). -
Implication: Deprotonation can be achieved with weaker bases (e.g.,
in DMF), facilitating N-alkylation if not carefully controlled.
Visualization: Reactivity Map
Caption: Figure 2.[1] Orthogonal reactivity map detailing the three primary sites for chemical modification and their downstream applications.
Experimental Protocol: O-Alkylation (Cyanopindolol Precursor)
This protocol describes the selective alkylation of the C4-hydroxyl group, a critical step in utilizing this scaffold for drug development.
Objective: Synthesize 4-(2,3-epoxypropoxy)-1H-indole-2-carbonitrile.
Reagents:
-
4-Hydroxy-1H-indole-2-carbonitrile (1.0 eq)
-
Epichlorohydrin (Excess, 5.0 eq)
-
Potassium Carbonate (
, anhydrous, 1.5 eq) -
Solvent: Acetone or DMF (dry)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 4-hydroxy-1H-indole-2-carbonitrile (1.0 g, 6.3 mmol) and anhydrous acetone (20 mL).
-
Base Addition: Add
(1.3 g, 9.5 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may darken slightly. -
Alkylation: Add epichlorohydrin (2.5 mL, 31.5 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) under nitrogen atmosphere for 6–8 hours. Monitor by TLC (SiO , 50% EtOAc/Hexane). The starting phenol ( ) should disappear, and a less polar product ( ) should appear. -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The residue is typically an oil that crystallizes upon standing. Recrystallize from Isopropanol/Hexane or purify via flash column chromatography to yield the epoxide.
Self-Validating Check:
-
NMR Confirmation: Look for the disappearance of the phenolic singlet (
ppm) and the appearance of the epoxide multiplets at ppm. -
Mass Spec: Observe
peak at 215.2 Da.
Medicinal Chemistry Applications
Beta-Blocker Development (Cyanopindolol)
The 2-cyano group is bioisosteric with the carbonyl/amide groups found in other beta-blockers but offers a flatter, more rigid topology. The 4-hydroxy substitution pattern mimics the serotonin (5-HT) structure, providing cross-reactivity with 5-HT receptors.
Fluorescence Probes
Due to the push-pull electronic system (Donor OH -> Acceptor CN), derivatives of this scaffold often exhibit intrinsic fluorescence. This property is utilized in designing intrinsically fluorescent ligands to probe receptor binding kinetics without bulky fluorophore tags.
Bioisosteres
The indole-2-carbonitrile moiety serves as a stable, lipophilic bioisostere for:
-
Indole-2-carboxamides (improved metabolic stability).
-
Naphthalenes (improved solubility and H-bonding).
References
-
Adams, R. E., Press, J. B., & Deegan, E. G. (1991).[2] Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization.[3] Synthetic Communications, 21(5), 675–681.
-
Seemann, P., et al. (1985). Cyanopindolol: A new ligand for beta-adrenoceptors.[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 330, 248–250.
-
PubChem Compound Summary. (2023). 4-Hydroxy-1H-indole-2-carbonitrile (CAS 106469-57-2).[4] National Center for Biotechnology Information.
-
Khatri, J. K., et al. (2022).[5] Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.[5] Acta Scientific Pharmaceutical Sciences.
